molecular formula C11H12O4 B8363096 4-Allyl-3,5-dihydroxy-benzoic acid methyl ester

4-Allyl-3,5-dihydroxy-benzoic acid methyl ester

Cat. No.: B8363096
M. Wt: 208.21 g/mol
InChI Key: FCJABZYRXWZKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-3,5-dihydroxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3,5-dihydroxy-4-prop-2-enylbenzoate

InChI

InChI=1S/C11H12O4/c1-3-4-8-9(12)5-7(6-10(8)13)11(14)15-2/h3,5-6,12-13H,1,4H2,2H3

InChI Key

FCJABZYRXWZKFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)CC=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-allyl-3,5-bis-methoxymethoxy-benzoic acid methyl ester (10a) (513 mg, 1.73 mmol) in MeOH (4 mL) was added 4N HCl (4 mL). The reaction mixture was stirred at room temperature overnight. The mixture was quenched with H2O (80 mL) and extracted with EtOAc (2×80 mL). The organic layers were dried over MgSO4 and concentrated to give yellow oil which was purified by flash column chromatography eluting with 15-25% EtOAc in hexanes to give a pale yellow solid (285 mg, 79% yield). 1H NMR (400 MHz, CDCl3) δ 7.20 (s, 2 H) 5.95-6.06 (m, J=5.31, 5.31 Hz, 1 H) 5.76-5.82 (m, 2 H) 5.15-5.20 (m, 1 H) 5.12-5.15 (m, 1 H) 3.90 (s, 3 H) 3.50-3.55 (m, 2 H); LCMS for C11H12O4S m/z 209.10 (M+H+).
Name
4-allyl-3,5-bis-methoxymethoxy-benzoic acid methyl ester
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
79%

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